Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

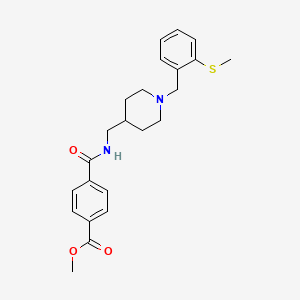

Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate core linked to a piperidine moiety via a carbamoyl bridge. Its molecular formula is C₂₀H₁₆F₃N₃O₄S, with a molecular weight of 455.6 g/mol . Limited physicochemical data (e.g., melting point, solubility) are available for this compound, highlighting a gap in current research.

Properties

IUPAC Name |

methyl 4-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-28-23(27)19-9-7-18(8-10-19)22(26)24-15-17-11-13-25(14-12-17)16-20-5-3-4-6-21(20)29-2/h3-10,17H,11-16H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAZJZPPEVARMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoate ester. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methylthio Group: This step often involves the use of methylthiolating agents such as methylthiol chloride.

Coupling Reactions: The final step involves coupling the piperidine derivative with the benzoate ester using carbamoylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and the benzoate ester are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The methylthio group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituents, and functional groups. Key comparisons are outlined below:

Quinoline-Piperazine Derivatives (C1–C7)

describes a series of methyl benzoate derivatives with quinoline-piperazine backbones. For example:

- C5 (Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Structural difference: Replaces the piperidine-carbamoyl group with a quinoline-piperazine-carbonyl linkage. Substituent: A 4-(methylthio)phenyl group on the quinoline ring vs. the 2-(methylthio)benzyl group on piperidine in the target compound. Molecular weight: Higher (~550–600 g/mol) due to the quinoline core . Activity: Quinoline derivatives are often explored for antimicrobial or anticancer properties, whereas the target compound’s piperidine-carbamoyl structure may favor neurological or metabolic applications.

Piperidine-Sulfamoyl Analogs

details methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate (CAS 2034421-94-6):

- Structural difference : Substitutes the 2-(methylthio)benzyl group with a dimethylsulfamoyl moiety.

- Molecular weight : 383.5 g/mol (C₁₇H₂₅N₃O₅S ) vs. 455.6 g/mol for the target compound.

Piperidine-Carbamoyl Derivatives

While direct analogs are sparse in the evidence, the 1993 study in discusses 1-benzyl-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide, which shares a piperidine-carbamoyl backbone but lacks the methylthio-benzyl substituent.

Biological Activity

Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate (CAS No. 1235285-75-2) is a complex organic compound notable for its unique structural features, including a piperidine ring, a benzoate ester, and a methylthio group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The piperidine ring and the benzoate ester serve as key functional groups that facilitate binding interactions, while the methylthio group may participate in redox reactions, enhancing the compound's biological efficacy.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases where enzyme overactivity is a concern.

Receptor Binding

The compound is also investigated for its ability to bind to various receptors, potentially modulating their activity. This receptor interaction can lead to significant pharmacological effects, including analgesic and anti-inflammatory properties .

Research Findings

Recent studies have highlighted the biological activities of related compounds containing piperidine and methylthio groups. For instance, mercapto-substituted compounds have shown promising results in anticancer studies, suggesting that similar structural motifs may confer significant biological activity .

Case Studies

- Anticancer Activity : A study involving structurally similar compounds demonstrated that modifications in the piperidine ring could enhance cytotoxicity against cancer cell lines. The IC50 values indicated effective inhibition of cell proliferation at micromolar concentrations .

- Antimicrobial Properties : Compounds with similar functional groups have exhibited antibacterial and antifungal activities, suggesting that this compound may also possess antimicrobial properties worth investigating further .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate?

The synthesis typically involves:

- Coupling reactions : Amide bond formation between the piperidine-4-ylmethylamine intermediate and the benzoate derivative, often using coupling agents like HATU or EDCI .

- Protection/deprotection steps : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities, followed by acidic deprotection (e.g., TFA) .

- Optimized conditions : Reactions are performed under inert atmospheres (N₂/Ar), with solvents such as DMF or DCM, and monitored via TLC/HPLC .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₂₃H₂₇N₂O₃S: 423.17) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. How can researchers optimize reaction yields during carbamoyl bond formation?

- Catalyst selection : Use of DMAP or HOAt to enhance coupling efficiency .

- Temperature control : Maintain 0–5°C during exothermic coupling steps to minimize side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require rigorous drying to prevent hydrolysis .

Q. How to resolve discrepancies between theoretical and observed spectroscopic data?

Q. What computational strategies predict bioactivity and binding modes of this compound?

- Molecular docking : Use the InChIKey or SMILES string (e.g., from ) to model interactions with targets like GPCRs or kinases in software like AutoDock .

- QSAR modeling : Correlate substituent effects (e.g., methylthio vs. nitro groups) with activity using datasets from structurally related piperidine derivatives .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Core modifications : Replace the methylthio group with sulfoxide/sulfone moieties to study electronic effects .

- Scaffold hopping : Integrate spirocyclic or azetidine rings (as in ) to assess conformational constraints .

- Bioisosteres : Substitute the benzoate ester with amides or heterocycles to modulate metabolic stability .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity across studies?

- Assay standardization : Discrepancies may arise from variations in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC₅₀ vs. Ki). Validate protocols using reference compounds .

- Solubility factors : Poor solubility in aqueous buffers (noted in Safety Data Sheets, ) can artificially reduce apparent activity. Use co-solvents (e.g., DMSO ≤0.1%) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Step | Method (Evidence) | Yield (%) | Key Conditions |

|---|---|---|---|

| Amide coupling | EDCI/HOAt (7, 16) | 65–75 | DMF, 0°C, N₂ atmosphere |

| Deprotection | TFA/DCM (9, 13) | >90 | 2 hr, rt |

| Purification | Flash chromatography (16) | 85–95 | Hexane/EtOAc gradient |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.